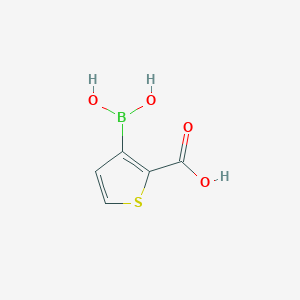

2-Carboxythiophene-3-boronic acid

Description

Properties

IUPAC Name |

3-boronothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCKPIBBSWSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662925 | |

| Record name | 3-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-74-2 | |

| Record name | 3-Borono-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carboxythiophene-3-boronic acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-carboxythiophene-3-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a key synthetic methodology, and explores its application in the development of targeted therapeutics, specifically as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.

Properties of this compound

This compound is a trifunctional molecule featuring a thiophene ring, a carboxylic acid group, and a boronic acid moiety. This unique combination of functional groups allows for versatile chemical modifications, making it a desirable starting material for the synthesis of complex organic molecules. The presence of the boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid can undergo esterification or amidation.

Quantitative data for this compound and its regioisomer, 3-carboxythiophene-2-boronic acid, are summarized in the table below for easy comparison.

| Property | This compound | 3-Carboxythiophene-2-boronic acid |

| Molecular Formula | C₅H₅BO₄S | C₅H₅BO₄S |

| Molecular Weight | 171.97 g/mol | 171.97 g/mol [1] |

| Melting Point | Not Reported | 146°C[2] |

| Boiling Point | Not Reported | 442.4°C at 760 mmHg[2] |

| Density | Not Reported | 1.59 g/cm³[2] |

| CAS Number | 519054-53-6 | 5503-74-2[1] |

Synthesis of this compound

A common and effective method for the synthesis of aryl and heteroaryl boronic acids is through a lithiation-borylation sequence. This approach can be adapted for the preparation of this compound, starting from a suitable precursor such as 2-thiophenecarboxylic acid.

Experimental Protocol: Synthesis via Directed Ortho-Metalation and Borylation

This protocol describes a plausible synthetic route to this compound based on established lithiation-borylation methodologies.

Materials:

-

2-Thiophenecarboxylic acid

-

Strong lithium base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

-

Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Aqueous hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Lithiated Intermediate:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, dissolve 2-thiophenecarboxylic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong lithium base (e.g., LDA, 2.2 eq) in THF via the dropping funnel, maintaining the temperature below -70 °C. The use of two equivalents of base is necessary to deprotonate both the carboxylic acid and the C-3 position of the thiophene ring.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

-

Borylation:

-

To the cooled solution of the lithiated intermediate, add a trialkyl borate (e.g., trimethyl borate, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure product.

-

The following diagram illustrates the general workflow for this synthesis.

References

An In-depth Technical Guide to 2-Carboxythiophene-3-boronic acid (CAS: 5503-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Carboxythiophene-3-boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and presents its spectroscopic data.

Core Chemical and Physical Data

This compound is a solid, typically appearing as a white to off-white powder. It is a bifunctional molecule containing both a carboxylic acid and a boronic acid group attached to a thiophene ring, making it a versatile reagent in organic synthesis.

| Property | Value | Reference |

| CAS Number | 5503-74-2 | N/A |

| Molecular Formula | C₅H₅BO₄S | N/A |

| Molecular Weight | 171.97 g/mol | N/A |

| Physical State | Solid, Powder | N/A |

| Purity | Typically ≥95% or ≥97% | Commercial Supplier Data |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | General Chemical Knowledge |

Synthesis and Reactivity

This compound is a key intermediate for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A plausible synthetic route to this compound involves the Miyaura borylation of a suitable brominated precursor, such as 3-bromothiophene-2-carboxylic acid. This reaction utilizes a palladium catalyst and a diboron reagent to install the boronic acid moiety.

Experimental Protocol: Miyaura Borylation for the Synthesis of Thiophene Boronic Esters

This protocol is adapted from the general procedure for Miyaura borylation reactions and may require optimization for the specific substrate.[1][2][3]

Materials:

-

3-Bromothiophene-2-carboxylic acid

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 equivalents)

-

Potassium acetate (KOAc) (2.0 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom pressure flask equipped with a stir bar, add 3-bromothiophene-2-carboxylic acid, bis(pinacolato)diboron, and potassium acetate.

-

Place the flask under an inert atmosphere of argon or nitrogen.

-

Add anhydrous 1,4-dioxane to the flask.

-

Bubble a stream of argon through the mixture for 10 minutes to ensure it is deoxygenated.

-

Add the Pd(dppf)Cl₂ catalyst to the mixture and purge with argon for an additional 10 minutes.

-

Seal the vessel with a screw cap and heat the reaction mixture to 85 °C overnight with stirring.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

The resulting boronic ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to 2-Carboxythiophene-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 2-Carboxythiophene-3-boronic acid. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its closely related isomers, 3-Carboxythiophene-2-boronic acid and 2-Carboxythiophene-5-boronic acid, to provide a robust predictive profile. These compounds share the same molecular formula (C₅H₅BO₄S) and are expected to exhibit similar chemical behavior and characteristics.

Molecular Structure and Properties

This compound is an organic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a boronic acid group at the 3-position. The presence of these functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions for the formation of carbon-carbon bonds.

Physicochemical Properties

The following table summarizes key physicochemical properties. Data is compiled from information available for its isomers, 3-Carboxythiophene-2-boronic acid and 2-Carboxythiophene-5-boronic acid, and is expected to be comparable.

| Property | Value | Reference Isomer(s) |

| Molecular Formula | C₅H₅BO₄S | 3-Carboxythiophene-2-boronic acid, 2-Carboxythiophene-5-boronic acid[1][2] |

| Molecular Weight | 171.97 g/mol | 3-Carboxythiophene-2-boronic acid, 2-Carboxythiophene-5-boronic acid[1][2] |

| Exact Mass | 172.000153 u | 2-Carboxythiophene-5-boronic acid[2] |

| Melting Point | ~135-146 °C | 2-Carboxythiophene-5-boronic acid (135 °C), 3-Carboxythiophene-2-boronic acid (146 °C)[1][2] |

| Density | ~1.6 g/cm³ | 2-Carboxythiophene-5-boronic acid (1.6±0.1 g/cm³)[2] |

| Boiling Point (predicted) | 442.4 °C at 760 mmHg | 3-Carboxythiophene-2-boronic acid[1] |

| Flash Point (predicted) | 221.3 - 236.6 °C | 3-Carboxythiophene-2-boronic acid (221.3 °C), 2-Carboxythiophene-5-boronic acid (236.6±31.5 °C)[1][2] |

| Topological Polar Surface Area | 106 Ų | 2-Carboxythiophene-5-boronic acid[3] |

| Hydrogen Bond Donor Count | 3 | 2-Carboxythiophene-5-boronic acid[3] |

| Hydrogen Bond Acceptor Count | 5 | 2-Carboxythiophene-5-boronic acid[3] |

| Rotatable Bond Count | 2 | 2-Carboxythiophene-5-boronic acid[3] |

Molecular Visualization

The following diagram illustrates the 2D molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of thiophene carboxylic acid boronic acids are crucial for their application in research and development. The following sections outline general methodologies adapted from procedures for related isomers.

Synthesis of Thiophene Carboxylic Acids

A general method for the synthesis of thiophenecarboxylic acids involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of a catalyst such as Fe(acac)₃, VO(acac)₂, or Mo(CO)₆.

General Procedure:

-

In a sealed tube or a stainless-steel micro-autoclave, combine the thiophene starting material, a significant excess of methanol, carbon tetrachloride, and the chosen catalyst (e.g., Fe(acac)₃).

-

The typical molar ratio of catalyst:thiophene:methanol:carbon tetrachloride is 1:100:200:100-200.

-

Heat the reaction mixture to temperatures ranging from 130 °C to 175 °C, depending on the catalyst used.

-

After the reaction is complete, the resulting 2-thiophenecarboxylic acid derivative can be isolated and purified using standard techniques such as extraction and crystallization.

It is important to note that this reaction proceeds through the oxidation of methanol to formaldehyde, followed by hydroxymethylation of the thiophene and subsequent oxidation to the carboxylic acid.

Synthesis of Thiophenecarbohydrazides from Carboxylic Acids

Thiophenecarboxylic acids can be converted to their corresponding hydrazides, which are valuable intermediates in the synthesis of various bioactive molecules.[4]

Two-Step Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the 2-thiophenecarboxylic acid derivative in a suitable solvent.

-

Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI) to form an activated ester or amide intermediate.[4]

-

-

Hydrazinolysis:

-

Treat the activated intermediate with hydrazine to yield the corresponding 2-thiophenecarbohydrazide.[4]

-

This method provides high yields and purity of the final product under mild conditions.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound derivatives.

Characterization

Standard analytical techniques are employed to confirm the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The expected monoisotopic mass for C₅H₅BO₄S is 172.00015 Da.[3]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols, while based on closely related isomers, offer a strong starting point for the synthesis, characterization, and application of this versatile chemical compound.

References

Spectroscopic Profile of 2-Carboxythiophene-3-boronic acid: A Technical Guide

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for 2-Carboxythiophene-3-boronic acid (Molecular Formula: C₅H₅BO₄S, Molecular Weight: 171.97 g/mol ). Due to the limited availability of published experimental spectra for this specific compound in public scientific databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and related thiophene derivatives. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflows for spectral interpretation.

Introduction

This compound is a bifunctional organic compound containing a thiophene ring, a carboxylic acid group, and a boronic acid group. These functional groups make it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules via Suzuki-Miyaura coupling reactions. Accurate spectroscopic characterization is critical for verifying the structure and purity of this compound. This guide outlines the predicted spectroscopic signatures that are essential for its identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of thiophene, carboxylic acids, and boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 13.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) | Chemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O. |

| ~8.0 - 9.0 | Singlet, broad | 2H | Boronic acid (-B(OH)₂) | Chemical shift is dependent on solvent, concentration, and water content. Exchanges with D₂O. |

| ~7.8 - 8.0 | Doublet | 1H | H-5 (Thiophene ring) | Proton adjacent to the sulfur atom. |

| ~7.4 - 7.6 | Doublet | 1H | H-4 (Thiophene ring) | Proton coupled to H-5. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 - 170 | C=O (Carboxylic acid) | Carbonyl carbons are typically found in this downfield region.[1] |

| ~140 - 145 | C-2 (Thiophene ring) | Carbon attached to the carboxylic acid group. |

| ~135 - 140 | C-5 (Thiophene ring) | Aromatic CH carbon. |

| ~130 - 135 | C-4 (Thiophene ring) | Aromatic CH carbon. |

| ~125 - 130 | C-3 (Thiophene ring) | Carbon attached to the boronic acid group (signal may be broad due to quadrupolar relaxation of boron). |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 - 3200 | Strong, Broad | O-H Stretch | Boronic acid, H-bonded |

| ~3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic acid, H-bonded dimer[2][3] |

| ~3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Thiophene ring)[4] |

| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic acid (dimer)[3] |

| ~1600 - 1450 | Medium | C=C Stretch | Aromatic (Thiophene ring)[4] |

| ~1440 - 1395 | Medium | B-O-H Bend | Boronic acid |

| ~1350 - 1300 | Strong | B-O Stretch | Boronic acid |

| ~1300 - 1200 | Strong | C-O Stretch | Carboxylic acid |

| ~950 - 910 | Medium, Broad | O-H Bend | Carboxylic acid (dimer)[2] |

| ~750 - 700 | Strong | C-S Stretch | Thiophene ring |

Sample Preparation: KBr pellet or ATR

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 172 | [M]⁺ or [M+H]⁺ | Molecular ion peak (depending on ionization method). The exact mass is 172.00016 Da. |

| 154 | [M - H₂O]⁺ | Loss of water from the boronic acid and/or carboxylic acid group. |

| 127 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 111 | [M - COOH - H₂O]⁺ | Subsequent loss of water. |

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

Methodologies for Spectroscopic Analysis

The following sections detail standard experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those in carboxylic and boronic acids.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[5]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Place the prepared sample (pellet or on the ATR crystal) in the spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of air (or the empty ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization (often providing the [M+H]⁺ or [M-H]⁻ ion) or Electron Ionization (EI) for harder ionization that induces more fragmentation.

-

Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the elemental composition from the exact mass.

Visualization of Analysis Workflows

Diagrams created using Graphviz illustrate the logical flow of spectroscopic analysis and data interpretation.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Stability and Handling of 2-Carboxythiophene-3-boronic Acid

Abstract: This document provides a comprehensive technical overview of 2-Carboxythiophene-3-boronic acid, a vital building block in medicinal chemistry and organic synthesis. Boronic acids are known for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, but their utility can be hampered by concerns regarding stability. This guide details the unique stability profile of this compound, which benefits from intramolecular coordination, and outlines rigorous protocols for its safe handling, storage, and use. The information presented is intended to support researchers, scientists, and drug development professionals in maximizing the compound's potential while ensuring safety and experimental reproducibility.

Physicochemical Properties

This compound is a solid organic compound. While specific data for the 3-boronic acid isomer is limited, properties of closely related isomers provide valuable context.

| Property | Value | Source |

| CAS Number | 5503-74-2 | [1] |

| Molecular Formula | C₅H₅BO₄S | [1][2] |

| Molecular Weight | 171.97 g/mol (or 172.0) | [2][3] |

| Appearance | White solid / Lyophilized powder | [1][4] |

| Melting Point | 135-136°C (for 5-boronic isomer) | [5] |

| Boiling Point | 467.6±55.0 °C at 760 mmHg (for 5-boronic isomer) | [5] |

| Solubility | Slightly soluble in water | [6] |

Stability Profile

The stability of boronic acids is a critical factor in their storage and reactivity. This compound exhibits a noteworthy stability profile, largely influenced by the presence of the ortho-carboxylic acid group.

2.1 Oxidative Stability

Unlike many simple boronic acids that are susceptible to oxidation, compounds with a pendant carboxyl group adjacent to the boronic acid can exhibit significantly enhanced stability.[7][8] This is due to the formation of a stable, intramolecularly coordinated boralactone structure. This cyclic anhydride form diminishes electron density on the boron atom, which slows the rate-limiting step in the oxidation reaction.[7][8] Studies on the analogous 2-carboxyphenylboronic acid have shown this structural feature can increase stability by as much as 10,000-fold compared to simple phenylboronic acid.[7][8] While some related compounds are noted as "air sensitive," the intramolecular coordination in this compound is predicted to confer significant resistance to oxidation under ambient conditions.[4]

Caption: Intramolecular coordination enhances stability.

2.2 Thermal and pH Stability

The compound is generally stable under recommended storage conditions but may decompose under high heat.[6][9] Strong acidic or alkaline conditions may also promote decomposition.[6]

2.3 Storage and Shelf Life

Proper storage is essential to maintain the integrity of the compound. The lyophilized powder form has a general shelf life of 6 months when stored at -20°C to -80°C.[1]

| Condition | Duration | Recommended Temperature |

| Long-term | 6 months | -20°C to -80°C |

| Short-term | 1 week | 4°C |

2.4 Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10]

Safe Handling and Personal Protection

Adherence to safety protocols is mandatory when handling this compound. The compound is classified as a skin, eye, and potential respiratory irritant.[3][10]

3.1 Engineering Controls & PPE

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4]

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][10]

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves.[3][6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

3.2 First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[4]

Caption: Standard workflow for handling the compound.

Application in Synthesis: Suzuki-Miyaura Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11][12] This reaction is a cornerstone of modern synthesis for creating complex molecules.[13] Researchers should be aware that the carboxylic acid functionality can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium center and deactivating it.[14] In such cases, optimization of the catalyst, ligands, base, or solvent system may be necessary.[14]

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocols

The following section provides a representative protocol for evaluating the stability of a boronic acid, adapted from methodologies used for similar compounds.[7]

5.1 Protocol: Assay for Oxidative Stability

This experiment measures the rate of oxidation of this compound by hydrogen peroxide (H₂O₂) at a physiological pH.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Deionized water

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO, then dilute to the final concentration in PBS (e.g., final concentration of 100 µM).

-

Prepare a 1 M stock solution of H₂O₂ in deionized water. Further dilute to a working concentration (e.g., 10 mM) in PBS immediately before use.

-

-

Reaction Setup:

-

In a quartz cuvette (for spectrophotometry) or a reaction vial, add the boronic acid solution in PBS.

-

Allow the solution to equilibrate to a constant temperature (e.g., 25°C).

-

-

Initiate Oxidation:

-

Initiate the reaction by adding a specific volume of the H₂O₂ working solution to achieve a desired final concentration (e.g., 1 mM).

-

-

Monitor Reaction:

-

Immediately begin monitoring the reaction.

-

Using UV-Vis: Monitor the change in absorbance at a wavelength corresponding to the thiophene starting material over time. The disappearance of the starting material indicates oxidation.

-

Using HPLC: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture, quench it (e.g., with a catalase solution if necessary), and analyze the concentration of the remaining boronic acid.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the reaction kinetics (e.g., calculate the initial rate or the rate constant) to quantify the stability of the compound under these oxidative conditions.

-

References

- 1. cusabio.com [cusabio.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Carboxythiophene-5-boronic acid | 465515-31-5 [sigmaaldrich.com]

- 6. THIOPHENE-2-BORONIC ACID-3-CARBALDEHYDE [chembk.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. fishersci.com [fishersci.com]

- 11. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 13. 2-boronothiophene-3-carboxylic Acid | 519054-53-6 | Benchchem [benchchem.com]

- 14. reddit.com [reddit.com]

Navigating the Solubility Landscape of 2-Carboxythiophene-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxythiophene-3-boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its thiophene core is a prevalent scaffold in numerous pharmaceuticals, while the boronic acid and carboxylic acid moieties offer versatile handles for chemical modification, such as Suzuki-Miyaura cross-coupling and amide bond formation. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, drawing upon data from closely related compounds and outlining a general methodology for its experimental determination.

Predicted Solubility Profile

A study on a related compound, 3-formylthiophene-2-boronic acid, indicates it has "certain solubility in organic solvents" and is slightly soluble in water[1]. Generally, boronic acids exhibit high solubility in ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in non-polar hydrocarbon solvents[2][3].

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, based on the behavior of phenylboronic acid.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The oxygen lone pairs can hydrogen bond with the boronic acid and carboxylic acid protons. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with both the boronic acid and carboxylic acid groups. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Offer some polarity to interact with the solute. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Highly polar solvents capable of solvating both polar functional groups. |

| Hydrocarbons | Hexane, Toluene | Very Low | Lack of polarity and hydrogen bonding capability leads to poor solvation of the polar functional groups. |

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Commercial Availability and Applications of 2-Carboxythiophene-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key applications, and relevant experimental protocols for 2-Carboxythiophene-3-boronic acid (CAS No. 5503-74-2). This versatile heterocyclic organic compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.

Commercial Suppliers and Product Specifications

This compound is readily available from a range of commercial suppliers. The following table summarizes key quantitative data from several vendors to facilitate procurement decisions. Prices are subject to change and may not include shipping and handling fees.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| AOBChem USA | AOB19914 | >97% | 1g, 5g, 10g | $101.00 (1g), $364.00 (5g), $618.00 (10g)[1] |

| LGC Standards | TRC-B415938 | Not Specified | 50mg | Price available upon login[2] |

| Cusabio | CSB-0947915 | >95% | Not Specified | Price available upon inquiry[3] |

| American Custom Chemicals Corporation | BOR0003527 | Not Specified | 50mg | $50.00[4] |

| Toronto Research Chemicals | Not Specified | Not Specified | 100mg | Price available upon login[5] |

| MedChemExpress | HY-W132960 | Not Specified | Not Specified | Price available upon inquiry[6] |

Key Applications in Drug Discovery: Inhibition of β-Lactamases

Thiophene-based boronic acids have emerged as significant players in the fight against antibiotic resistance. Notably, isomers of the title compound, such as 2-carboxythiophene-5-boronic acid and 2-carboxythiophene-4-boronic acid, have demonstrated potent inhibitory activity against β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.

The boronic acid moiety acts as a transition-state analog, reversibly binding to the active site of the β-lactamase. This interaction prevents the hydrolysis of the β-lactam ring of the antibiotic, thereby restoring its efficacy.

Signaling Pathway: β-Lactamase Inhibition by Boronic Acids

The following diagram illustrates the mechanism of action of β-lactam antibiotics and their protection by boronic acid-based inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Thiophene Moiety Meets Boron: A Historical and Technical Guide to Thiophene Boronic Acids in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Thiophene boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly in the construction of complex organic molecules for pharmaceuticals and advanced materials. Their journey from chemical curiosities to cornerstone reagents is a story of fundamental discoveries in organometallic chemistry and an ever-increasing demand for efficient carbon-carbon bond-forming reactions. This in-depth guide explores the historical context of thiophene boronic acids, provides detailed experimental protocols for their synthesis and application, and presents quantitative data to inform synthetic strategies.

A Confluence of Discoveries: The Historical Context

The story of thiophene boronic acids begins not with a single discovery, but at the intersection of three key developments in organic chemistry: the isolation of thiophene, the first synthesis of boronic acids, and the invention of the Suzuki-Miyaura cross-coupling reaction.

Thiophene, a sulfur-containing aromatic heterocycle, was first identified in 1882 by Viktor Meyer as a contaminant in benzene.[1] Its unique electronic properties and resemblance to benzene quickly made it an intriguing building block for chemists.[2] Separately, the first synthesis of a boronic acid was reported by Edward Frankland in 1860.[3] However, the true potential of these organoboron compounds remained largely untapped for over a century.

The landscape of organic synthesis was fundamentally changed with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel reaction that coupled organoboron compounds with organohalides.[4][5] This reaction, now famously known as the Suzuki-Miyaura coupling, offered a powerful and versatile method for forming carbon-carbon bonds with high functional group tolerance and stereospecificity.[5][6]

It was in the wake of this Nobel Prize-winning discovery that thiophene boronic acids emerged as highly valuable reagents. The ability to readily install a thiophene moiety onto another molecular scaffold via the Suzuki-Miyaura reaction opened up new avenues in medicinal chemistry and materials science.[7][8] Thiophene-containing compounds are integral to a wide range of pharmaceuticals and are key components in the development of conductive polymers and organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7][9]

The synthesis of thiophenylboronic acids was among the earliest investigations into heterocyclic boronic acids due to the industrial importance of polythiophenes.[8] Early methods for the preparation of 2-thienylboronic acid involved the reaction of 2-thienyllithium or the corresponding Grignard reagent with a trialkylborate, followed by acidic hydrolysis.[8] The synthesis of 3-thienylboronic acid proved to be more challenging due to the propensity of 3-lithiothiophene to isomerize to the more stable 2-isomer at temperatures above -70 °C.[8] Over the years, numerous synthetic protocols have been developed and optimized to improve yields, expand substrate scope, and enhance the stability of these valuable reagents.[10][11]

Synthesis of Thiophene Boronic Acids: Experimental Protocols

The synthesis of thiophene boronic acids is typically achieved through the borylation of a metalated thiophene intermediate. Below are detailed protocols for the preparation of 2-thiopheneboronic acid and 3-thiopheneboronic acid.

Protocol 1: Synthesis of 2-Thiopheneboronic Acid

This procedure is a general method for the synthesis of 2-thiopheneboronic acid from 2-bromothiophene via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ether

Procedure:

-

To a solution of 2-bromothiophene (1.0 eq) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic (pH ≤ 1).

-

Extract the aqueous layer with ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield 2-thiopheneboronic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).[8][10]

Protocol 2: Synthesis of 3-Thiopheneboronic Acid

The synthesis of 3-thiopheneboronic acid requires strict temperature control to prevent isomerization.[8]

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ether

Procedure:

-

To a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether at -70 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.

-

Stir the reaction mixture at -70 °C for 30 minutes.

-

Add triisopropyl borate (1.1 eq) dropwise, maintaining the temperature at -70 °C.

-

Stir the reaction at -70 °C for 2 hours.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Cool the mixture to 0 °C and acidify with aqueous HCl (pH ≤ 1).

-

Extract the product with ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to afford 3-thiopheneboronic acid.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of thiophene boronic acids.

Table 1: Stability of Heterocyclic Boronic Acids [11]

| Entry | Boronic Acid | % Decomposition (15 days, benchtop, air) |

| 1 | 2-Furanboronic acid | >85% |

| 2 | 2-Benzofuranboronic acid | ~50% |

| 3 | 2-Thiopheneboronic acid | ~63% |

| 4 | 2-Benzothiopheneboronic acid | <5% |

| 5 | 2-Pyrroleboronic acid | >85% |

| 6 | 2-Indoleboronic acid | >85% |

| 7 | Vinylboronic acid | >85% |

| 8 | Cyclopropylboronic acid | >85% |

Data highlights the relative instability of 2-thiopheneboronic acid compared to its benzofused analog, and its greater stability relative to furan- and pyrrole-based boronic acids.

Table 2: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with an Aryl Chloride [11]

| Entry | Boronic Acid Species | Yield (%) |

| 1 | 2-Thiopheneboronic acid (freshly prepared) | 37 |

| 2 | 2-Thiophene MIDA boronate | 94 |

Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid species, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 hours. MIDA (N-methyliminodiacetic acid) boronates are air-stable precursors that slowly release the boronic acid under the reaction conditions, often leading to significantly higher yields for unstable boronic acids.

Key Experimental Workflows and Mechanisms

Visualizing the synthetic pathways and reaction mechanisms is crucial for understanding the chemistry of thiophene boronic acids.

Caption: Synthetic workflow for 2-thiopheneboronic acid.

References

- 1. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures [ouci.dntb.gov.ua]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. boa.unimib.it [boa.unimib.it]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Thiopheneboronic acid synthesis - chemicalbook [chemicalbook.com]

The Fundamental Reactivity of 2-Carboxythiophene-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxythiophene-3-boronic acid is a bifunctional heterocyclic compound that holds significant promise in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a thiophene core substituted with a carboxylic acid and a boronic acid at adjacent positions, imparts a distinct reactivity profile. This guide provides an in-depth exploration of the fundamental chemical properties, key reactions, and potential applications of this versatile building block, with a focus on its utility in drug discovery and development. The insights presented herein are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this compound.

Physicochemical Properties and Stability

The juxtaposition of the carboxylic acid and boronic acid functionalities on the thiophene ring gives rise to unique physicochemical properties. While specific experimental data for this compound is not extensively published, its properties can be inferred from data on its isomers and related compounds.

Table 1: Physicochemical Properties of Thiophene-based Boronic and Carboxylic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | 519054-53-6 | C₅H₅BO₄S | 171.97 | 146 | 442.4 at 760 mmHg | 1.59 |

| 5-Carboxythiophene-2-boronic acid | 465515-31-5 | C₅H₅BO₄S | 171.97 | 135 | - | 1.6 |

| 2-Formylthiophene-3-boronic acid | 4347-31-3 | C₅H₅BO₃S | 155.97 | 167-193 | - | - |

A critical aspect of ortho-substituted carboxyarylboronic acids is their enhanced stability. The intramolecular interaction between the carboxylic acid and the boronic acid can lead to the formation of a cyclic "boralactone" structure. This cyclization significantly increases the oxidative stability of the boronic acid moiety, a common challenge with heterocyclic boronic acids which can be prone to protodeboronation and oxidation. This enhanced stability makes this compound a more robust and reliable reagent in a variety of chemical transformations.

Core Reactivity

The reactivity of this compound is dominated by the interplay of its two functional groups: the boronic acid and the carboxylic acid.

Suzuki-Miyaura Cross-Coupling

The boronic acid functionality is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates to generate complex molecular architectures. The reaction is highly valued for its mild conditions and tolerance of a broad array of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst. This reaction allows for the coupling of this compound with a variety of N-, O-, and S-nucleophiles, such as amines, phenols, and thiols. A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, including at room temperature and in the presence of air.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

-

Reaction Setup: In a reaction flask, combine the amine (1.0 equiv), this compound (1.5-2.0 equiv), a copper(II) salt (e.g., Cu(OAc)₂, 1.0-2.0 equiv or catalytic amount), and a base (e.g., pyridine or triethylamine, 2.0 equiv).

-

Solvent: Add a suitable solvent, such as dichloromethane (DCM) or methanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature, open to the air, and monitor its progress by TLC or LC-MS. In some cases, gentle heating may be required.

-

Work-up: Once the reaction is complete, concentrate the mixture and partition the residue between an organic solvent and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Caption: Workflow for a typical Chan-Lam cross-coupling reaction.

Decarboxylation

The carboxylic acid group at the 2-position of the thiophene ring can be removed through a decarboxylation reaction, typically under thermal conditions. This transformation provides access to 3-thienylboronic acid derivatives, further expanding the synthetic utility of the starting material. The reaction often requires high temperatures and may be facilitated by the presence of a catalyst.

Experimental Protocol: General Procedure for Decarboxylation

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a high-boiling aprotic polar solvent, such as N,N-dimethylformamide (DMF).

-

Catalyst (Optional): An organic acid catalyst (e.g., acetic acid) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the evolution of CO₂ and the consumption of the starting material by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be used directly in the next step or purified by standard methods if necessary.

Caption: A simplified workflow for the decarboxylation reaction.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives have been identified as potent inhibitors of various enzymes, including D-amino acid oxidase, HCV NS5B polymerase, and urokinase. The ability of this compound to serve as a versatile building block for the synthesis of complex thiophene-containing molecules makes it a valuable tool for lead discovery and optimization in drug development programs.

The boronic acid moiety itself is also of significant interest in medicinal chemistry. Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have demonstrated clinical success. The enhanced stability of the boronic acid in this compound, due to the intramolecular cyclization, makes it an attractive candidate for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a stable boronic acid and a reactive carboxylic acid on a thiophene core allows for a wide range of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation, as well as decarboxylation. The inherent stability of this reagent, coupled with the proven biological relevance of the thiophene-2-carboxylic acid scaffold, positions it as a key tool for the development of novel therapeutics and functional materials. This guide provides a foundational understanding of its core reactivity, empowering researchers to explore its full potential in their scientific endeavors.

Methodological & Application

Application Notes and Protocols: 2-Carboxythiophene-3-boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxythiophene-3-boronic acid is a versatile bifunctional building block in organic synthesis, offering orthogonal reactivity that is highly valuable in the construction of complex molecular architectures. The presence of both a carboxylic acid and a boronic acid on the thiophene scaffold allows for sequential and selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted thieno[3,2-b]pyridines and other biaryl structures of medicinal interest.

Key Applications

The principal application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in biologically active compounds.

1. Synthesis of Thieno[3,2-b]pyridines and Thieno[3,2-b]pyridinones:

Thieno[3,2-b]pyridine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives of this heterocyclic system have been investigated as potent agents against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA)[1]. The synthesis of these compounds often involves the construction of the pyridine ring onto a pre-functionalized thiophene. This compound and its esters are key precursors in Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl substituents at the 3-position of the thiophene ring, which is a crucial step in the assembly of the thieno[3,2-b]pyridine core.

Logical Workflow for Thieno[3,2-b]pyridine Synthesis:

Caption: General workflow for the synthesis of thieno[3,2-b]pyridine derivatives.

2. Synthesis of Biaryl and Heteroaryl Thiophenes:

The direct coupling of this compound or its derivatives with various aryl and heteroaryl halides provides access to a diverse library of substituted thiophenes. These compounds are important intermediates in drug discovery and materials science. The carboxylic acid moiety can be further elaborated through amide bond formation or reduction, adding another layer of synthetic versatility.

Experimental Protocols

The presence of a free carboxylic acid can sometimes interfere with the Suzuki-Miyaura coupling reaction by coordinating to the palladium catalyst. Therefore, a common strategy involves the protection of the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection if the free acid is desired in the final product.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, which is often more suitable for subsequent cross-coupling reactions.

-

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride dropwise at 0 °C).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester derivative.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 3-borono-2-thiophenecarboxylate with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the methyl ester of this compound with an aryl bromide.

-

Materials:

-

Methyl 3-borono-2-thiophenecarboxylate (1.0 eq.)

-

Aryl bromide (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF)

-

Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (argon or nitrogen)

-

-

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add methyl 3-borono-2-thiophenecarboxylate (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq.).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Saponification of the Ester to the Carboxylic Acid

This protocol is for the deprotection of the methyl ester to yield the final carboxylic acid product.

-

Materials:

-

Substituted methyl thiophenecarboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (aqueous solution)

-

Tetrahydrofuran (THF) or Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the ester in a mixture of THF (or methanol) and an aqueous solution of LiOH or NaOH.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify with 1 M HCl until the product precipitates.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final carboxylic acid.

-

Quantitative Data

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions of thiophene derivatives, which can serve as a guideline for reactions involving this compound and its esters.

Table 1: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [2]

| Entry | Arylboronic Acid | Solvent System | Yield (%) |

| 1 | Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 71.5 |

| 2 | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 75.0 |

| 3 | 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 80.2 |

| 4 | 3-Nitrophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 65.0 |

| 5 | 2,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 70.2 |

| 6 | 4-Methylphenylboronic acid | Toluene (dry) | 33.0 |

| 7 | 4-Methoxyphenylboronic acid | Toluene (dry) | 76.5 |

Reaction Conditions: Pentyl 5-bromothiophene-2-carboxylate (0.61 mmol), Arylboronic acid (0.61 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.28 mmol), 90 °C, 16 h.

Table 2: Suzuki-Miyaura Coupling of Phenethyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [2]

| Entry | Arylboronic Acid | Solvent System | Yield (%) |

| 1 | Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 71.0 |

| 2 | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 79.0 |

| 3 | 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 82.5 |

| 4 | 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 74.0 |

| 5 | 3-Nitrophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 69.0 |

| 6 | 2,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 72.5 |

Reaction Conditions: Phenethyl 5-bromothiophene-2-carboxylate (0.58 mmol), Arylboronic acid (0.58 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.22 mmol), 90 °C, 16 h.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of a wide array of substituted thiophenes, which are key intermediates in the development of novel pharmaceuticals and functional materials. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors. The strategic protection of the carboxylic acid group is a key consideration for achieving high yields and purity in cross-coupling reactions.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Carboxythiophene-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-carboxythiophene-3-boronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives[1][2]. The bifunctional nature of this compound, possessing both a boronic acid and a carboxylic acid moiety, allows for diverse synthetic strategies[1]. Thiophene-containing compounds are prevalent in many biologically active molecules and organic materials, making this reagent particularly valuable[2][3].

Core Applications

-

Drug Discovery and Medicinal Chemistry: Synthesis of novel heterocyclic compounds with potential therapeutic applications. Thieno[3,2-b]pyridinone derivatives, for example, have been designed and synthesized for their potent activity against Mycobacterium tuberculosis[4].

-

Materials Science: Development of conjugated polymers and organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Fine Chemical Synthesis: A versatile intermediate for the construction of complex molecular architectures.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives, providing a valuable starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Carboxylic Acid Esters with Arylboronic Acids [5]

| Entry | Arylboronic Acid | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Toluene | Pentyl 5-phenylthiophene-2-carboxylate | 71 |

| 2 | 4-Methoxyphenylboronic acid | Toluene | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 75 |

| 3 | 4-Chlorophenylboronic acid | Toluene | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 69 |

| 4 | 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O | Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 62 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1,4-Dioxane/H₂O | Pentyl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate | 59 |

| 6 | 4-Methylphenylboronic acid | Toluene | Phenethyl 5-(p-tolyl)thiophene-2-carboxylate | 68 |

| 7 | 2-Naphthylboronic acid | Toluene | Phenethyl 5-(naphthalen-2-yl)thiophene-2-carboxylate | 66 |

Reaction Conditions: Bromothiophene ester (1.0 equiv.), arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.1 equiv.), 90 °C, 16 h.

Table 2: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters [2]

| Entry | Arylboronic Acid/Ester | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | K₃PO₄ | Toluene/H₂O | 75 |

| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 3 | 5-Chloro-2-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 66 |

| 4 | 3-Formyl-5-(trifluoromethyl)phenylboronic acid pinacol ester | K₃PO₄ | DMF | 55 |

| 5 | p-Tolylboronic acid | KOH | Toluene | 72 |

Reaction Conditions: 4-Bromothiophene-2-carbaldehyde (1.0 equiv.), arylboronic acid/ester (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), 85-90 °C.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Halides

This protocol outlines a general method for the coupling of this compound with various aryl or heteroaryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[6]

-

Ligand (if required, e.g., SPhos, XPhos)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[2][5]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a pre-catalyst that requires a ligand, add the ligand at the appropriate stoichiometry.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Caption: Logical relationships between reaction parameters and outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for C-C Bond Formation Using 2-Carboxythiophene-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxythiophene-3-boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a carboxylic acid and a boronic acid functional group on a thiophene ring, offers multiple avenues for molecular elaboration. This makes it a valuable reagent in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. Thiophene derivatives are integral to many biologically active compounds, and the ability to introduce this moiety with precision is a significant advantage in drug discovery.[1][2]

The primary application of this compound in C-C bond formation is through the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[3] The use of this compound in Suzuki-Miyaura couplings allows for the synthesis of various biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry.

Key Applications

The primary application of this compound is in the synthesis of substituted thiophene derivatives, which are precursors to a wide range of functional molecules. A notable application is in the synthesis of thieno[3,2-b]pyridinone derivatives. These compounds are of significant interest in drug discovery, with some derivatives showing potent activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA).[4]

The general scheme for this application involves the Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl halide to form a 2-aryl-3-carboxythiophene intermediate. This intermediate can then undergo further transformations, such as amide bond formation and cyclization, to yield the desired thieno[3,2-b]pyridinone scaffold.

Data Presentation: Representative Yields in Suzuki-Miyaura Coupling of Thiophene Derivatives